INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) [, , ]. It exhibits high affinity for the receptor in both human and murine models [, ]. This compound has been instrumental in elucidating the role of CCR2 in various inflammatory and disease processes, making it a valuable tool in preclinical research. Notably, INCB3344 is the first CCR2 antagonist with demonstrated efficacy in rodent models, overcoming the limitations of previous antagonists that lacked rodent cross-reactivity [].
The molecular structure of INCB3344 comprises a central pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl group, a 4-hydroxycyclohexyl group, and an ethoxy group. Additionally, a 3-(trifluoromethyl)benzamide moiety is linked to the pyrrolidine nitrogen via an ethyl linker []. Structural analysis using molecular dynamics simulations within a POPC lipid bilayer has been performed []. These simulations provide insights into the conformational changes of the receptor upon INCB3344 binding, crucial for understanding its mechanism of action.
INCB3344 exerts its effects by competitively antagonizing the binding of chemokines, primarily CCL2 (MCP-1), to the CCR2 receptor [, ]. This binding inhibition disrupts downstream signaling cascades associated with CCR2 activation, effectively reducing macrophage infiltration and inflammatory responses [, ]. Molecular dynamics simulations suggest a two-step ligand-binding mechanism: the N-terminus of CCR2 initially interacts with INCB3344, followed by interactions with the extracellular loop 2, ultimately leading to conformational changes that hinder CCL2 binding []. Studies have also highlighted the involvement of specific amino acid residues, including Tyr49, Trp98, Tyr120, His121, and Glu291, in the binding interaction between INCB3344 and CCR2 [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: